molecular formula C20H24N2O5S B2954153 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 954639-72-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2954153
CAS No.: 954639-72-6
M. Wt: 404.48
InChI Key: GLHNEXLDGOUCMC-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an ethylsulfonyl group, a tetrahydroisoquinoline moiety, and a dimethoxybenzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline intermediate using ethylsulfonyl chloride under basic conditions.

    Attachment of the dimethoxybenzamide group: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 2,6-dimethoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, green chemistry principles, and cost-effective starting materials. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the tetrahydroisoquinoline core.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the tetrahydroisoquinoline core can lead to various reduced forms of the compound.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, while the dimethoxybenzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share the sulfonyl group and have applications in medicinal chemistry.

    Sulfonamides: Known for their antibacterial properties, they also contain a sulfonyl group.

    Tetrahydroisoquinolines: These compounds are structurally similar and have various biological activities.

Uniqueness

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-10-14-8-9-16(12-15(14)13-22)21-20(23)19-17(26-2)6-5-7-18(19)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNEXLDGOUCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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